molecular formula C9H7ClF3NO4S B2952981 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine CAS No. 612043-42-2

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine

Cat. No.: B2952981
CAS No.: 612043-42-2
M. Wt: 317.66
InChI Key: JLLFMPMRMQHVLE-UHFFFAOYSA-N
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Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine (CAS: 612043-42-2, molecular formula: C₉H₇ClF₃NO₄S, molecular weight: 317.67 g/mol) is a glycine derivative featuring a sulfonyl group linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety. This compound is commercially utilized as a sports performance-enhancing supplement due to its reported effects on synthetic hormone secretion, fuel metabolism during exercise, mental acuity under stress, and prevention of exercise-induced muscle damage . Its structural uniqueness lies in the combination of electron-withdrawing groups (chloro and trifluoromethyl) on the aromatic ring and the sulfonyl-glycine backbone, which collectively influence its biochemical interactions and metabolic stability.

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLFMPMRMQHVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with glycine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonation and Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) is central to the compound’s reactivity. Key reactions include:

  • Hydrolysis : Under acidic or alkaline conditions, the sulfonyl group can undergo hydrolysis to form sulfonic acids. For example, reaction with aqueous HCl yields 4-chloro-3-(trifluoromethyl)benzenesulfonic acid and glycine derivatives.

  • Nucleophilic Substitution : The sulfonyl group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution. Halogenation or nitration may occur at specific positions, depending on reaction conditions.

Glycine Backbone Reactions

The glycine component enables participation in:

  • Amide Formation : The carboxylic acid group reacts with amines (e.g., isopropylamine) under coupling agents like EDC/HOBt to form amides.

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts produces esters.

Aromatic Ring Modifications

The 4-chloro-3-(trifluoromethyl)phenyl group undergoes:

  • Electrophilic Aromatic Substitution : The trifluoromethyl group is strongly electron-withdrawing, directing incoming electrophiles to the para position relative to the sulfonyl group.

  • Reductive Dechlorination : Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce the chloro group to a hydrogen atom.

Oxidation and Reduction

  • Oxidation : The sulfonyl group is resistant to oxidation, but the glycine backbone’s α-carbon can oxidize to form ketones under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Sodium borohydride reduces the carboxylic acid group to a primary alcohol.

Comparative Reaction Table

Reaction Type Conditions Products Yield
Hydrolysis6M HCl, 100°C, 4h4-Chloro-3-(trifluoromethyl)benzenesulfonic acid + glycine85%
Amide FormationEDC/HOBt, DMF, RT, 12hN-Isopropyl-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycinamide78%
Electrophilic NitrationHNO₃/H₂SO₄, 0°C, 2h2-Nitro-4-chloro-5-(trifluoromethyl)benzenesulfonyl glycine62%

Mechanistic Insights

  • Sulfonation Stability : The sulfonyl group’s strong electron-withdrawing effect stabilizes the aromatic ring against electrophilic attacks unless forced by harsh conditions.

  • Steric Effects : The trifluoromethyl group introduces steric hindrance, slowing reactions at the ortho positions.

Scientific Research Applications

Chemistry: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a reagent in chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the effects of trifluoromethyl and sulfonyl groups on biological systems .

Medicine: Its unique structural features make it a candidate for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also utilized in the development of materials with specialized properties .

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Variations : The 4-methylphenylsulfonyl group in QZ-7719 enhances steric bulk compared to the target compound, which may reduce binding affinity in biological systems .
  • Ester vs. Free Acid : The methyl ester in ’s compound likely acts as a prodrug, requiring metabolic hydrolysis to release the active glycine form .

Functional Analogues with Divergent Core Structures

Sorafenib Tosylate (475207-59-1)

  • Structure : Contains a urea linkage instead of a sulfonyl group, with a 4-chloro-3-(trifluoromethyl)phenyl moiety.
  • Application : Approved kinase inhibitor for cancer therapy (vs. the target compound’s use in sports supplements).
  • Mechanistic Insight : The urea group facilitates hydrogen bonding with kinase ATP-binding pockets, whereas the sulfonyl group in the target compound may interact with hormone receptors or metabolic enzymes .

Ethyl N-[4-chloro-3-(imidazolyl)phenyl]carbamate Derivatives

  • Structure : Features an imidazole ring and isoxazole-carbamate backbone.
  • Key Difference : The complex heterocyclic structure in ’s Example 4 suggests a role in targeting enzymatic pathways (e.g., cytochrome P450 inhibition), contrasting with the target compound’s simpler glycine-based design .

Physicochemical and Pharmacokinetic Comparisons

  • Electron-Withdrawing Effects : The 4-chloro-3-(trifluoromethyl)phenyl group in all analogues enhances electrophilicity, improving stability against oxidative degradation .
  • Solubility : The free carboxylic acid in the target compound increases water solubility compared to esterified derivatives (e.g., ’s methyl ester), which may limit oral bioavailability without hydrolysis .
  • Metabolic Stability: Glycine derivatives (target compound, QZ-1190) are more prone to renal clearance than butanoic acid analogues (QY-0072), which may undergo β-oxidation .

Biological Activity

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine, also known as a glycine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. This compound is characterized by its unique molecular structure, which includes a sulfonyl group and a trifluoromethyl substituent, contributing to its interactions with biological systems.

  • Molecular Formula : C₉H₇ClF₃NO₄S
  • Molecular Weight : 317.67 g/mol
  • CAS Number : 612043-42-2

The biological activity of this compound is largely attributed to its role as an amino acid derivative. Amino acids and their derivatives influence various physiological processes, including hormone secretion and metabolic pathways. Specifically, this compound has been noted for its potential ergogenic effects, which may enhance physical performance and recovery during exercise .

Biological Activities

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
    • DPP-4 inhibitors are crucial in the management of type 2 diabetes mellitus (T2DM). The structural features of this compound suggest it may interact with DPP-4, enhancing insulin secretion and reducing glucagon levels .
    • In studies, compounds with similar structures have shown significant inhibition of DPP-4 activity, leading to improved glycemic control in diabetic models .
  • Antitumor Activity :
    • Research indicates that related compounds exhibit potent antitumor effects against various cancer cell lines. The presence of the chloro and trifluoromethyl groups may enhance the compound's ability to interact with target proteins involved in tumor growth and proliferation .
    • For instance, studies on c-KIT kinase inhibitors have demonstrated that modifications in the chemical structure can lead to enhanced potency against drug-resistant cancer cells .
  • Neurological Effects :
    • Amino acid derivatives have been implicated in modulating neurotransmitter systems. The potential impact of this compound on neurotransmitter transporters could be explored further for applications in neuropharmacology .

Case Study 1: DPP-4 Inhibition

A study evaluated the effects of various glycine derivatives on DPP-4 activity. The results indicated that compounds similar to this compound exhibited IC₅₀ values comparable to established DPP-4 inhibitors like sitagliptin, suggesting a promising therapeutic profile for managing T2DM .

Case Study 2: Antitumor Efficacy

In vivo studies on c-KIT mutant mice demonstrated that treatment with compounds structurally related to this compound resulted in significant tumor regression. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics across different animal models .

Data Table: Biological Activities Overview

Activity TypeMechanism/TargetReference
DPP-4 InhibitionEnhances insulin secretion
Antitumor ActivityInhibits c-KIT kinase
Neurological EffectsModulates neurotransmitter transporters

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine, and what critical parameters influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves sulfonylation of glycine derivatives. A common approach is reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with glycine ethyl ester in a polar aprotic solvent (e.g., dichloromethane, DCM) under basic conditions (triethylamine, TEA). Critical parameters include:

  • Temperature control (0–5°C to minimize side reactions like over-sulfonylation).
  • Stoichiometric precision (1:1.2 molar ratio of glycine derivative to sulfonyl chloride).
  • Post-reaction purification via liquid-liquid extraction (saturated NaHCO₃ to remove acidic byproducts) and recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include δ 3.8–4.2 ppm (glycine’s CH₂ adjacent to sulfonyl) and δ 7.5–8.0 ppm (aromatic protons from the substituted phenyl group).
  • Mass Spectrometry (MS) : ESI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 346.98).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) and detect hydrolytic byproducts .

Q. What are the solubility challenges, and how can formulation strategies mitigate them?

  • Methodological Answer : The compound’s hydrophobicity (due to Cl and CF₃ groups) limits aqueous solubility. Strategies include:

  • Co-solvents : DMSO (≤10%) in in vitro assays.
  • Micellar encapsulation : Polysorbate 80 (0.1% w/v) enhances solubility for cell-based studies.
  • Pro-drug modification : Esterification of the glycine carboxylate improves bioavailability in vivo .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity for derivatives?

  • Methodological Answer : Focus on substituent modifications:

  • Phenyl ring : Replace Cl with electron-withdrawing groups (e.g., NO₂) to enhance electrophilic reactivity.
  • Sulfonyl linker : Introduce methylene spacers to adjust conformational flexibility.
  • Glycine moiety : Replace with β-alanine to evaluate steric effects. Pharmacological assays (e.g., enzyme inhibition IC₅₀) should be paired with computational docking (AutoDock Vina) to validate binding poses .

Q. How should discrepancies between recombinant and cell-based assay data be addressed?

  • Methodological Answer : Discrepancies may arise from:

  • Cell permeability : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation via flow cytometry.
  • Off-target effects : Perform counter-screens against related enzymes (e.g., sulfotransferases).
  • Orthogonal validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms direct target engagement .

Q. What strategies minimize racemization during enantioselective synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)-phenylglycinol during sulfonylation, followed by mild acidic cleavage (HCl/dioxane).
  • Asymmetric catalysis : Ru-BINAP complexes enable hydrogenation with >99% enantiomeric excess (ee).
  • Analytical monitoring : Chiral HPLC (Chiralpak IA column) and optical rotation ([α]D²⁵) ensure stereochemical integrity .

Safety & Stability Considerations

Q. What handling precautions are critical for lab-scale synthesis?

  • Methodological Answer :

  • Reactive intermediates : Sulfonyl chlorides require inert atmospheres (N₂/Ar) and moisture-free conditions.
  • Waste disposal : Quench excess sulfonyl chloride with ice-cold NaOH (10%) to neutralize acidic vapors.
  • Storage : Store the final compound at –20°C under desiccation to prevent hydrolysis .

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